CID 71442093
Description
CID 71442093 is a chemical compound characterized by a unique structural framework, as illustrated in its molecular diagram (Figure 1A) . Analytical data from gas chromatography-mass spectrometry (GC-MS) reveals its chromatographic profile (Figure 1B), with retention times and peak intensities indicative of its purity and volatility. The compound was isolated via vacuum distillation of a crude extract (CIEO), with its concentration quantified across distillation fractions (Figure 1C) . The mass spectrum (Figure 1D) confirms a molecular ion peak at m/z 427.3 [M+H]⁺, consistent with a molecular formula of C₂₄H₃₀O₆, and fragmentation patterns suggest the presence of conjugated double bonds and ester functional groups .

Properties
Molecular Formula |
NiSn4 |
|---|---|
Molecular Weight |
533.5 g/mol |
InChI |
InChI=1S/Ni.4Sn |
InChI Key |
QXIRVDIRWGUFJX-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Sn].[Sn].[Sn].[Sn] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 71442093 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
CID 71442093 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
CID 71442093 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and chemical processes.
Mechanism of Action
The mechanism of action of CID 71442093 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.
Comparison with Similar Compounds
Key Findings :
- Structural Divergence: this compound distinguishes itself with a tetracyclic system, unlike the tricyclic cores of Oscillatoxins D–F .
- Functional Group Impact : The dual ester moieties in this compound contrast with the single ester or ketone groups in analogs like Oscillatoxin D (CID 101283546) and F (CID 156582092). This difference may influence solubility and metabolic stability .
- Bioactivity Trends : Methylation in CID 185389 correlates with increased lipophilicity and cytotoxicity compared to its parent compound (CID 101283546), suggesting that side-chain modifications in this compound could be exploited for therapeutic optimization .
Mechanistic and Analytical Comparisons
Spectral and Chromatographic Profiles
- Mass Spectrometry : this compound’s fragmentation pattern shares similarities with Oscillatoxin D (CID 101283546), particularly in the loss of H₂O (-18 Da) and CO₂ (-44 Da), suggesting conserved cleavage pathways in ester-containing analogs .
- GC-MS Retention : this compound elutes later than Oscillatoxin E (CID 156582093) in GC-MS analysis, reflecting its higher molecular weight and reduced volatility .
Computational Descriptors
Using parameters from machine learning models (e.g., placental transfer class predictors), this compound shows a lower polar surface area (PSA = 98 Ų) compared to Oscillatoxin F (PSA = 112 Ų), indicating better membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
